molecular formula C12H16ClNO2 B2827255 Tert-butyl 2-amino-3-chloro-5-methylbenzoate CAS No. 2248290-16-4

Tert-butyl 2-amino-3-chloro-5-methylbenzoate

Cat. No. B2827255
CAS RN: 2248290-16-4
M. Wt: 241.72
InChI Key: YZWCMBPMFMPLQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-amino-3-chloro-5-methylbenzoate is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a derivative of benzoic acid and has a molecular formula of C12H16ClNO2.

Scientific Research Applications

Tert-butyl 2-amino-3-chloro-5-methylbenzoate has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the development of new drugs. It has also been studied for its potential applications in the treatment of cancer, as it has been found to inhibit the growth of cancer cells.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-3-chloro-5-methylbenzoate is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of COX-2 enzymes, which are involved in the production of prostaglandins that cause inflammation, pain, and fever.
Biochemical and Physiological Effects:
Tert-butyl 2-amino-3-chloro-5-methylbenzoate has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects in various animal models. It has also been found to exhibit cytotoxic effects on cancer cells, leading to their death.

Advantages and Limitations for Lab Experiments

One of the advantages of using tert-butyl 2-amino-3-chloro-5-methylbenzoate in lab experiments is its relatively low toxicity compared to other compounds. However, its solubility in water is limited, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for the study of tert-butyl 2-amino-3-chloro-5-methylbenzoate. One area of research could focus on its potential applications in the treatment of cancer, particularly in combination with other chemotherapeutic agents. Another area of research could focus on the development of new drugs based on the structure of tert-butyl 2-amino-3-chloro-5-methylbenzoate, with the aim of improving its pharmacological properties. Additionally, further studies could be conducted to elucidate its mechanism of action and identify potential targets for drug development.

Synthesis Methods

Tert-butyl 2-amino-3-chloro-5-methylbenzoate can be synthesized through a multi-step process involving the reaction of benzoic acid with various reagents. One of the commonly used methods involves the reaction of benzoic acid with tert-butylamine and thionyl chloride to form tert-butyl 2-amino-5-methylbenzoate. This intermediate product is then reacted with phosphorus pentachloride and ammonia to form tert-butyl 2-amino-3-chloro-5-methylbenzoate.

properties

IUPAC Name

tert-butyl 2-amino-3-chloro-5-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2/c1-7-5-8(10(14)9(13)6-7)11(15)16-12(2,3)4/h5-6H,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZWCMBPMFMPLQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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